7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO2/c1-8-12(18)5-3-10-11(17(22)23)7-15(21-16(8)10)9-2-4-13(19)14(20)6-9/h2-7H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRHPHIODITXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dichloroaniline with 2-chloro-8-methylquinoline-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows researchers to modify its structure for specific applications.
Common Reactions :
- Oxidation : Can be converted to quinoline N-oxide derivatives using agents like hydrogen peroxide.
- Reduction : Forms dihydroquinoline derivatives with reducing agents like sodium borohydride.
- Substitution : Halogen atoms can be replaced with nucleophiles under basic conditions.
Biology
This compound has attracted attention for its potential biological activities , particularly in pharmacology. Studies have indicated that it may possess antimicrobial and anticancer properties.
Anticancer Research :
Research has shown that quinoline derivatives similar to this compound can induce apoptosis in cancer cell lines. The mechanism often involves inhibiting enzymes associated with cell proliferation.
Medicine
In the medical field, ongoing research investigates the potential of this compound as a therapeutic agent against various diseases. Its interaction with specific molecular targets may lead to the development of new treatments.
Industry
Industrially, this compound is utilized in the development of new materials and as an intermediate in synthesizing dyes and pigments. Its unique properties make it suitable for creating products with enhanced performance characteristics.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anticancer | |
| Quinoline derivatives | Antimicrobial | |
| Other quinoline derivatives | Cytotoxic effects on cancer cell lines |
Case Studies and Research Findings
-
Anticancer Potential Study :
A study focusing on quinoline derivatives demonstrated that compounds sharing structural characteristics with this compound exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through targeted enzyme inhibition. -
Antimicrobial Screening :
Another research effort evaluated the antimicrobial properties of this quinoline derivative against several bacterial strains. The findings suggested that it possesses substantial antibacterial activity, indicating its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Impact of Substituents on Bioactivity
- This contrasts with methoxy groups (e.g., in ’s compound), which are electron-donating and may improve solubility but reduce receptor-binding affinity .
Biological Activity
7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 863437-98-3) is a synthetic compound belonging to the quinoline family. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. Its structure includes multiple chlorine substituents and a carboxylic acid functional group, which may influence its biological interactions.
Chemical Structure and Properties
- Molecular Formula : C17H10Cl3NO2
- Molecular Weight : 366.63 g/mol
- SMILES Notation : CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=C(C=C3)Cl)Cl)Cl
- PubChem CID : 3627146
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Anticancer Potential
Several studies have investigated the anticancer properties of quinoline derivatives. For instance, compounds that share structural characteristics with this compound have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies and Research Findings
- Study on Quinoline Derivatives :
- Antimicrobial Screening :
Comparative Biological Activity Table
Q & A
Q. What are the established synthetic routes for 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid, and how do reaction conditions affect yield?
The synthesis typically involves sequential halogenation and substitution reactions. A common approach is:
- Step 1 : Formation of the quinoline core via cyclization, often using Friedländer or Gould-Jacobs reactions.
- Step 2 : Chlorination at the 7- and 8-positions using reagents like cupric chloride (CuCl₂) in acidic media (e.g., HCl), as seen in analogous quinoline syntheses .
- Step 3 : Introduction of the 3,4-dichlorophenyl group via Suzuki coupling or nucleophilic aromatic substitution.
Key factors influencing yield include: - Temperature control : Higher temperatures (80–120°C) improve substitution rates but may increase side products .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for aryl group introduction .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in halogenation steps .
Q. How do the substituents (e.g., 3,4-dichlorophenyl, methyl, carboxylic acid) influence the compound’s physicochemical properties?
- 3,4-Dichlorophenyl group : Enhances lipophilicity and π-π stacking potential, critical for target binding in enzyme inhibition studies .
- Methyl group at position 8 : Steric effects may reduce rotational freedom, stabilizing the quinoline ring conformation .
- Carboxylic acid at position 4 : Enables hydrogen bonding with biological targets (e.g., enzymes) and facilitates salt formation for solubility optimization .
Experimental validation via logP measurements and X-ray crystallography can quantify these effects .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons, methyl groups) and confirms substitution patterns .
- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., dimer formation via carboxylic acid groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₁Cl₂NO₂; MW 332.18) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Variability in assay conditions (e.g., pH, solvent composition). Standardize protocols using buffers like PBS and DMSO controls .
- Structural impurities : Use HPLC-MS to confirm purity (>95%) and quantify byproducts (e.g., dechlorinated derivatives) .
- Target specificity : Perform competitive binding assays with structurally similar compounds (e.g., 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) to assess selectivity .
Q. What strategies optimize the synthetic yield of the 3,4-dichlorophenyl-substituted quinoline core?
- Pre-functionalization : Pre-chlorinate the phenyl ring before coupling to avoid competing reactions during quinoline formation .
- Catalyst optimization : Use Pd₂(dba)₃ with SPhos ligand for higher coupling efficiency in Suzuki-Miyaura reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .
- Microwave irradiation : Reduces reaction time from hours to minutes while maintaining >80% yield .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., DNA gyrase) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with antibacterial IC₅₀ values .
- MD simulations : Assess stability of hydrogen bonds between the carboxylic acid group and active-site residues .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Byproduct control : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and minimize impurities .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC for high-purity batches .
- Safety : Optimize handling of chlorinated intermediates under inert atmospheres to prevent decomposition .
Q. How do structural modifications (e.g., replacing Cl with CF₃) alter bioactivity?
- Electron-withdrawing groups (CF₃) : Increase metabolic stability but may reduce solubility. Compare logD values and MICs against Gram-negative bacteria .
- Steric effects : Bulkier groups (e.g., propoxyphenyl) disrupt target binding; assess via crystallography .
- Hydrogen-bond donors : Carboxylic acid is critical; esterification reduces activity, as seen in related quinoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
